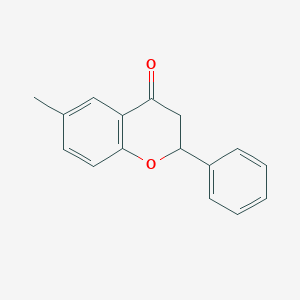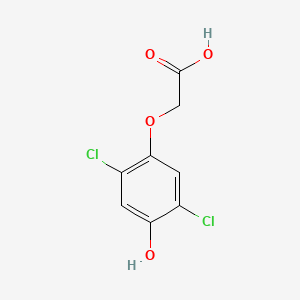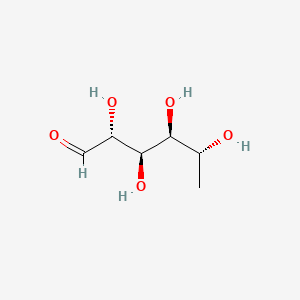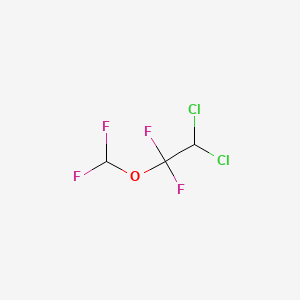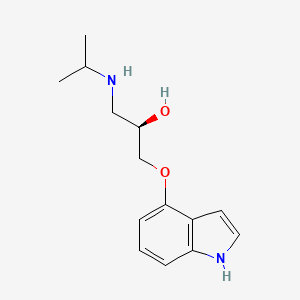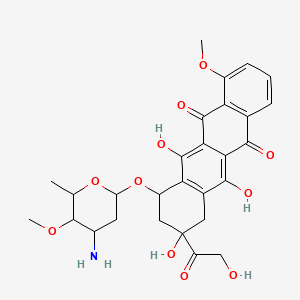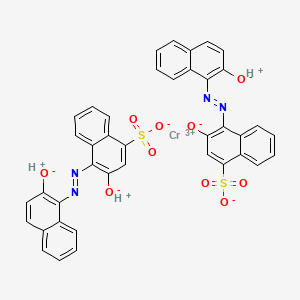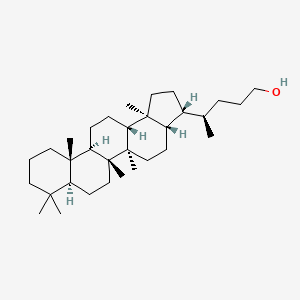
Riboflavin, 2',3',4',5'-tetraacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Riboflavin, 2’,3’,4’,5’-tetraacetate, also known as tetra-O-acetylriboflavin, is a derivative of riboflavin (vitamin B2). This compound is characterized by the acetylation of the hydroxyl groups on the riboflavin molecule, resulting in increased stability and solubility. The molecular formula of riboflavin, 2’,3’,4’,5’-tetraacetate is C25H28N4O10, and it has a molecular weight of 544.51 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of riboflavin, 2’,3’,4’,5’-tetraacetate typically involves the acetylation of riboflavin. One common method includes suspending riboflavin in acetic anhydride, followed by the addition of perchloric acid to initiate the reaction. The mixture is then heated to 80°C and stirred for about an hour. The reaction progress is monitored using thin-layer chromatography (TLC). After the reaction is complete, the mixture is neutralized with sodium bicarbonate, and the product is extracted using dichloromethane. The crude product is then purified through recrystallization from a methanol-water mixture.
Industrial Production Methods: Industrial production of riboflavin, 2’,3’,4’,5’-tetraacetate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反应分析
Types of Reactions: Riboflavin, 2’,3’,4’,5’-tetraacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield riboflavin.
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Photochemical Reactions: As a derivative of riboflavin, it can participate in photochemical reactions, making it useful as a photosensitizer.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Photochemical Reactions: Light sources emitting specific wavelengths, often in the blue or UV range.
Major Products Formed:
Hydrolysis: Riboflavin.
Oxidation: Various oxidized derivatives of riboflavin.
Photochemical Reactions: Reactive oxygen species and other photoproducts.
科学研究应用
Riboflavin, 2’,3’,4’,5’-tetraacetate has a wide range of applications in scientific research:
Biology: Employed in studies involving photodynamic therapy (PDT) due to its photosensitizing properties.
Medicine: Investigated for its potential in treating riboflavin deficiency and preventing migraines.
作用机制
The mechanism of action of riboflavin, 2’,3’,4’,5’-tetraacetate is primarily related to its role as a photosensitizer. Upon exposure to light, it absorbs energy and undergoes a transition to an excited state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS can cause oxidative damage to cellular components, leading to cell death. This mechanism is particularly useful in photodynamic therapy for cancer treatment.
相似化合物的比较
Riboflavin, 2’,3’,4’,5’-tetraacetate is unique due to its acetylated hydroxyl groups, which enhance its stability and solubility compared to riboflavin. Similar compounds include:
Riboflavin (Vitamin B2): The parent compound, less stable and less soluble than its tetraacetate derivative.
Riboflavin-5’-phosphate: A phosphorylated derivative of riboflavin, used as a coenzyme in various biochemical reactions.
Flavin mononucleotide (FMN): Another phosphorylated form of riboflavin, involved in redox reactions in the body.
The acetylation of riboflavin to form riboflavin, 2’,3’,4’,5’-tetraacetate provides distinct advantages in terms of stability and solubility, making it more suitable for certain applications .
属性
CAS 编号 |
752-13-6 |
|---|---|
分子式 |
C25H28N4O10 |
分子量 |
544.5 g/mol |
IUPAC 名称 |
[(2R,3S,4S)-2,3,4-triacetyloxy-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)pentyl] acetate |
InChI |
InChI=1S/C25H28N4O10/c1-11-7-17-18(8-12(11)2)29(23-21(26-17)24(34)28-25(35)27-23)9-19(37-14(4)31)22(39-16(6)33)20(38-15(5)32)10-36-13(3)30/h7-8,19-20,22H,9-10H2,1-6H3,(H,28,34,35)/t19-,20+,22-/m0/s1 |
InChI 键 |
VKVDYPHLGLIXAG-VWPQPMDRSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
手性 SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
同义词 |
2',3',4',5'-tetraacetylriboflavin riboflavin tetraacetate riboflavin-2',3',4',5'-tetraacetate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Azabicyclo[2.2.2]octan-2-one](/img/structure/B1209070.png)
